molecular formula C8H18ClN3O2 B2657505 tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride CAS No. 1330180-06-7

tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride

Cat. No.: B2657505
CAS No.: 1330180-06-7
M. Wt: 223.7
InChI Key: LYBYSYDYQLVOFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with an appropriate carbamimidoylethyl derivative under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-carbamimidoylethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced carbamate forms .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride is widely used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex peptides .

Biology: In biological research, this compound is used in the synthesis of peptide-based drugs and biomolecules. It aids in the development of new therapeutic agents by protecting sensitive amine groups during chemical reactions .

Medicine: In medicine, this compound is utilized in the synthesis of peptide-based pharmaceuticals. It plays a crucial role in the development of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is employed in the large-scale production of peptides and other complex organic molecules. Its use as a protecting group ensures the efficient synthesis of high-purity products.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine group, preventing unwanted reactions during chemical synthesis. The protecting group can be selectively removed under specific conditions, such as acidic or basic environments, to reveal the free amine group for further reactions .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(1-carbamoylethyl)carbamate
  • tert-Butyl N-(1-carbamoylmethyl)carbamate

Uniqueness: tert-Butyl N-(1-carbamimidoylethyl)carbamate hydrochloride is unique due to its specific structure, which provides enhanced stability and selectivity as a protecting group. Its ability to form stable carbamate linkages with amines makes it a valuable tool in organic synthesis, particularly in the synthesis of complex peptides and biomolecules .

Properties

IUPAC Name

tert-butyl N-(1-amino-1-iminopropan-2-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c1-5(6(9)10)11-7(12)13-8(2,3)4;/h5H,1-4H3,(H3,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBYSYDYQLVOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=N)N)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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